Jhanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Jhanol can be synthesized through several methods, including the reduction of carbonyl compounds and the hydration of alkenes . One common laboratory method involves the use of Grignard reagents to add to carbonyl compounds, followed by reduction .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources, such as the stilt roots of Rhizophora mangle, using high-speed counter-current chromatography with a non-aqueous biphasic solvent system composed of hexane, acetonitrile, and methanol .
Chemical Reactions Analysis
Types of Reactions
Jhanol undergoes various chemical reactions, including:
Reduction: Reduction of this compound can lead to the formation of alcohols and other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine and chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds .
Scientific Research Applications
Jhanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Jhanol involves its interaction with various molecular targets and pathways. It is known to affect the activity of enzymes and receptors involved in oxidative stress and inflammation . This compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparison with Similar Compounds
Similar Compounds
Manool: Another diterpenoid with similar chemical properties and applications.
Steviol: Known for its use as a natural sweetener and its potential health benefits.
Jhanidiol: A related compound with similar structural features and biological activities.
Uniqueness
Jhanol stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
62929-59-3 |
---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
[(3R,4aR,6aR,7R,10aS,10bR)-3-ethenyl-3,4a,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-7-yl]methanol |
InChI |
InChI=1S/C20H34O2/c1-6-18(3)12-8-16-19(4)11-7-10-17(2,14-21)15(19)9-13-20(16,5)22-18/h6,15-16,21H,1,7-14H2,2-5H3/t15-,16+,17-,18-,19-,20+/m0/s1 |
InChI Key |
MONXCRDSDZQGGT-DWIKVQACSA-N |
Isomeric SMILES |
C[C@]1(CCC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@](O3)(C)C=C)C)C)CO |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)CO |
Origin of Product |
United States |
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